molecular formula C7H12Cl2N2O2S B2996315 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride CAS No. 2137744-99-9

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride

Cat. No.: B2996315
CAS No.: 2137744-99-9
M. Wt: 259.15
InChI Key: IGTOHPYNEMEWBK-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and its carboxylic acid functionality, which can engage in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-methylthiazole and ethylamine.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound is purified through crystallization or other methods to remove impurities and obtain the final product in its dihydrochloride form.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution Reagents: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Thiazolidine derivatives.

  • Substitution Products: Various substituted thiazoles and aminoethyl derivatives.

Mechanism of Action

Target of Action

The primary target of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This family of kinases plays a crucial role in various cellular processes, including cell adhesion and smooth muscle contraction .

Mode of Action

This compound acts as a potent, ATP-competitive inhibitor of ROCKs . It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro, and this inhibition is reversed by ATP in a competitive manner . This suggests that the compound inhibits the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK kinases by this compound affects several biochemical pathways. For instance, it can lead to the abolition of stress fibers in cells . The g1-s phase transition of the cell cycle and cytokinesis are little affected at the concentration that abolishes stress fibers .

Pharmacokinetics

The compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled compound . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK kinases by this compound has several cellular effects. For example, it promotes skeletal myogenic differentiation of certain types of cells . It also increases the survival rate of human embryonic stem cells and iPSC undergoing cryopreservation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

  • Biology: It can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(1-Aminoethyl)thiazole-4-carboxylic acid: Similar structure but without the methyl group.

  • 5-Methylthiazole-4-carboxylic acid: Lacks the aminoethyl group.

  • 2-(1-Aminoethyl)-4-carboxylic acid: Different heterocyclic ring structure.

Properties

IUPAC Name

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;;/h3H,8H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOHPYNEMEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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